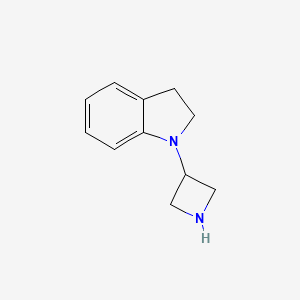

1-(Azetidin-3-yl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-2,3-dihydroindole |

InChI |

InChI=1S/C11H14N2/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10/h1-4,10,12H,5-8H2 |

InChI Key |

UUCDJDHIXMHNIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3CNC3 |

Origin of Product |

United States |

Hydrogenation and Transfer Hydrogenation:

The asymmetric hydrogenation of substituted indoles represents a direct route to chiral indolines. acs.org Palladium-catalyzed asymmetric hydrogenation of racemic α-substituted indole-2-acetates, employing an acid-assisted dynamic kinetic resolution (DKR) process, has yielded chiral indolines with vicinal stereocenters in excellent yields, diastereoselectivities, and enantioselectivities. acs.org

Brønsted acid catalysis offers a metal-free alternative. The transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source and a chiral Brønsted acid catalyst can produce a variety of optically active indolines with high enantioselectivities under mild conditions. organic-chemistry.org

| Catalyst/Reagent | Substrate Type | Product Type | Key Findings | Reference |

| Pd-catalyst with acid | Racemic α-alkyl/aryl-substituted indole-2-acetates | Chiral indolines with exocyclic vicinal stereocenters | High yields, >20:1 dr, up to 99% ee | acs.org |

| Chiral Brønsted acid / Hantzsch dihydropyridine | 2-Aryl-substituted 3H-indoles | Optically active indolines | Up to 98% yield and 97% ee | organic-chemistry.org |

Organocatalysis:

Organocatalysis provides a powerful platform for the asymmetric synthesis of complex indoline (B122111) structures. An intramolecular Michael addition of a 2-(2-oxoalkyltosylamino)phenyl α,β-unsaturated ketone, catalyzed by a chiral organocatalyst, can lead to optically active 2,3-disubstituted indoline derivatives with high diastereomeric and enantiomeric ratios. rsc.org

Metal Catalyzed Cycloadditions and C H Insertions:

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental to the characterization of 1-(Azetidin-3-yl)indoline, offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of individual atoms.

¹H NMR: In the proton NMR spectrum, characteristic signals corresponding to the protons of the indoline and azetidine rings are observed. For instance, derivatives of this compound show signals for the azetidine ring protons, which can be broadened due to conformational dynamics. nih.gov Aromatic protons of the indoline moiety typically appear in the downfield region of the spectrum. chemrxiv.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the carbons of the indoline and azetidine rings. In related structures, the carbon atoms of the azetidine ring have been identified at specific chemical shifts. nih.govchemrxiv.org

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for characterizing the nitrogen atoms within the molecule. In derivatives containing azetidine rings, the nitrogen chemical shifts have been reported. For example, in a related biazetidine derivative, the nitrogen atoms of the azetidine rings resonate at δ −315.4 ppm and −337.8 ppm. nih.gov These values are consistent with data reported for other azetidine derivatives. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is crucial for establishing long-range correlations between protons and carbons, helping to piece together the molecular structure. For instance, ¹H-¹⁵N HMBC experiments can confirm the connectivity between protons on the azetidine ring and the azetidine nitrogen atom. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In related azetidine derivatives, NOE (Nuclear Overhauser Effect) has been observed between protons of the azetidine ring and adjacent moieties, confirming their stereochemical relationship. nih.gov

Below is a table summarizing the expected NMR data for this compound based on reported data for similar structures.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic (indoline): 6.5-8.5 | Specific shifts depend on substitution. |

| Azetidine CH: ~3.0-4.5 | ||

| Azetidine CH₂: ~2.5-4.0 | ||

| ¹³C | Aromatic (indoline): 110-150 | |

| Azetidine CH: ~50-65 | ||

| Azetidine CH₂: ~45-60 | ||

| ¹⁵N | Azetidine N: ~ -310 to -350 | Highly dependent on substitution and protonation state. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, characteristic absorption bands are expected for C-H, N-H, and C-N bonds. In related azetidine compounds, IR spectra have shown characteristic bands for C=O stretching (around 1676-1731 cm⁻¹) in N-Boc protected analogues and N-H stretching. nih.govrsc.org

A table of expected IR absorption bands for this compound is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (Azetidine) | 3300-3500 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

| C=C (Aromatic) | 1450-1600 |

| C-N | 1000-1350 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For derivatives of this compound, HRMS has been used to confirm the calculated molecular formula. chemrxiv.orgrsc.org The exact mass of the protonated molecule [M+H]⁺ would be a key identifier.

Solid-State Structural Determination

While spectroscopic methods provide information about the molecule in solution, solid-state analysis offers a definitive picture of its three-dimensional structure in the crystalline form.

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration of chiral centers and the preferred conformation of the molecule in the solid state. For related spiro[azetidine-2,3'-indoline] derivatives, X-ray crystallography has been employed to confirm their structures. researchgate.net The determination of the crystal structure of this compound would provide invaluable information on bond lengths, bond angles, and intermolecular interactions.

Chromatographic Purity Assessment and Separation Methodologies

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. researchgate.net

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. Various solvent systems, such as ethyl acetate/hexanes or methanol/dichloromethane, have been used to purify related azetidine and indoline derivatives. chemrxiv.orgrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that can be used for both analytical and preparative purposes. It offers high resolution and is often used to determine the purity of a final compound. google.com Chiral HPLC can be employed to separate enantiomers of chiral derivatives. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing both retention time and mass information for the components of a mixture. It is a powerful tool for identifying and quantifying compounds in complex samples. chemrxiv.org

A summary of chromatographic methods used for related compounds is presented below.

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| TLC | Silica Gel | Ethyl Acetate/Hexanes | Reaction monitoring, purity check |

| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes | Purification |

| HPLC | C18 | Acetonitrile (B52724)/Water | Purity assessment, separation |

| LC-MS | C18 | Acetonitrile/Water with formic acid | Identification and quantification |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for verifying the purity of a synthesized compound and for its quantification. For a molecule like this compound, a reverse-phase HPLC method would be a common approach. This involves a nonpolar stationary phase and a polar mobile phase, which is effective for separating compounds with moderate polarity.

In a typical analysis, a sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would be achieved on a C18 column, with a gradient elution system being particularly useful. This system might start with a high proportion of a weak mobile phase (e.g., water with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) and gradually increase the proportion of a stronger organic solvent (e.g., acetonitrile or methanol). This gradient ensures the efficient elution of the target compound while separating it from any starting materials, by-products, or other impurities.

The retention time (RT) of the compound is a key identifier under specific chromatographic conditions. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak.

Below is a hypothetical data table illustrating the kind of results that would be obtained from an HPLC analysis of a high-purity this compound sample.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 254 nm |

| Retention Time (RT) | 7.8 min |

| Purity (by area %) | >98% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide a definitive confirmation of its molecular weight and offer valuable insights into its structure through fragmentation analysis.

In a GC-MS experiment, the sample is first vaporized in the heated injector of the gas chromatograph. It is then carried by an inert gas (such as helium or nitrogen) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various components of the sample, leading to their separation based on boiling points and polarity.

As the separated components exit the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons (in electron ionization mode), causing them to lose an electron and form a positively charged molecular ion (M+•). This molecular ion, along with several fragment ions produced by its breakdown, are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

The mass spectrum obtained is a plot of ion abundance versus m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion, which directly provides the molecular weight of the compound. The fragmentation pattern is a unique "fingerprint" of the molecule and can be used to deduce its structure. For this compound (molecular formula: C11H14N2, molecular weight: 174.24 g/mol ), the molecular ion peak would be expected at an m/z of 174.

The fragmentation would likely involve the cleavage of the bonds linking the azetidine ring and the indoline core, as well as fragmentation within the rings themselves. The analysis of these fragments helps to piece together the structure of the parent molecule.

An illustrative table of expected GC-MS data is provided below.

| Parameter | Expected Result |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Molecular Ion (M+•) | m/z 174 |

| Potential Key Fragments | m/z 118 (Indoline moiety), m/z 56 (Azetidine moiety fragments) |

It is important to note that the actual fragmentation pattern can be complex and would require careful interpretation by a skilled analyst. The combination of HPLC for purity assessment and GC-MS for molecular weight and structural confirmation provides a comprehensive analytical characterization of this compound.

Mechanistic Investigations and Reaction Pathways Associated with 1 Azetidin 3 Yl Indoline Synthesis

Mechanistic Insights into Azetidine (B1206935) Ring Formation

The construction of the azetidine ring, a strained four-membered nitrogen heterocycle, is a significant challenge in organic synthesis. rsc.orgresearchgate.net Its formation is often driven by overcoming the inherent ring strain of approximately 25.4 kcal/mol. rsc.org Several mechanistic approaches have been developed for this purpose.

One prominent method is the palladium-catalyzed intramolecular amination of C(sp³)-H bonds. rsc.orgorganic-chemistry.orgnih.gov This reaction transforms a γ-C(sp³)-H bond into a C-N bond, directly yielding the azetidine ring. The mechanism is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org In this process, a picolinamide (B142947) (PA) protected amine substrate coordinates to the palladium(II) catalyst. An oxidant facilitates the oxidation of Pd(II) to a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(II) catalyst. rsc.orgorganic-chemistry.org Deuteration studies have shown that primary γ-C-H bonds are the most reactive in this type of cyclization. organic-chemistry.org

Another key strategy involves the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, typically promoted by a base. researchgate.net A more modern approach utilizes the high ring strain of 1-azabicyclo[1.1.0]butane. This strained intermediate can be trapped with a boronic ester, followed by N-protonation and a 1,2-migration that cleaves the central C-N bond, relieving the strain and forming a functionalized azetidine ring. organic-chemistry.org Photochemical methods, such as the Norrish-Yang cyclization, offer another route. This reaction involves a 1,5-hydrogen abstraction from an α-aminoacetophenone precursor, leading to a 1,4-biradical which then cyclizes to form the azetidinol (B8437883) scaffold. beilstein-journals.org

| Method | Key Mechanistic Feature | Reactants/Catalysts | Reference |

| Pd-Catalyzed C-H Amination | Pd(II)/Pd(IV) catalytic cycle, C-N reductive elimination | Picolinamide (PA) protected amines, Pd catalyst, oxidant | rsc.orgorganic-chemistry.orgnih.gov |

| Cyclization of 1,3-Difunctionalized Precursors | Base-promoted intramolecular nucleophilic substitution | 1,3-amino alcohols, 1,3-haloamines | researchgate.net |

| Norrish-Yang Cyclization | Photochemical 1,5-hydrogen atom transfer (HAT) followed by biradical cyclization | α-aminoacetophenones | beilstein-journals.org |

| Azabicyclo[1.1.0]butane Ring Opening | Strain-release driven 1,2-migration | 1-azabicyclo[1.1.0]butane, boronic esters | organic-chemistry.org |

Understanding Reaction Pathways for Indoline (B122111) Core Construction

The indoline core is a fundamental structure in many bioactive molecules. researchgate.net Its synthesis can be achieved through various reaction pathways, often involving transition-metal catalysis.

Palladium-catalyzed reactions are particularly prevalent. The Larock indole (B1671886) synthesis, for instance, involves the reaction of an ortho-iodoaniline with a disubstituted alkyne catalyzed by palladium. wikipedia.org The mechanism begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. The alkyne then coordinates to the resulting Pd(II) complex and undergoes migratory insertion. The final step is a reductive elimination that forms the indoline ring and regenerates the Pd(0) catalyst. wikipedia.org Similarly, palladium-catalyzed intramolecular amination of C(sp²)-H bonds can be used to construct the indoline ring from suitable precursors. organic-chemistry.orgumich.edu This approach often utilizes an oxidant to facilitate the C-N bond-forming reductive elimination from a palladium intermediate. umich.eduresearchgate.net

Copper-catalyzed annulation reactions have also emerged as a powerful, cost-effective method for building the indole/indoline core from substrates like anilines and alkynes. researchgate.netbohrium.com These reactions can proceed through various mechanisms, including tandem hydroamination followed by C-H annulation. researchgate.net Furthermore, transition-metal-free methods, such as acid- or base-catalyzed cyclizations, offer alternative pathways that are environmentally benign. rsc.org For example, the reductive cyclization of nitroaromatics using reagents like triphenylphosphine (B44618) can yield the indole core, often presumed to proceed through a transient nitrene intermediate which inserts into a neighboring double bond. umich.edu

Detailed Studies on Cycloaddition and Rearrangement Mechanisms in Spiro Systems

The direct coupling of an azetidine ring to an indoline core at a single carbon atom creates a spirocyclic system, such as spiro[azetidine-3,3'-indoline]. The synthesis of these structures often relies on cycloaddition and rearrangement reactions.

The Staudinger ketene-imine cycloaddition is a classic and widely used method for forming the β-lactam (azetidin-2-one) ring, a close relative of azetidine. nih.govmdpi.com The reaction involves the [2+2] cycloaddition of a ketene (B1206846) (generated in situ from an acyl chloride or carboxylic acid) with an imine (Schiff base), such as one derived from isatin. nih.gov The mechanism is generally accepted to be a two-step process. It begins with the nucleophilic attack of the imine nitrogen on the ketene's sp-hybridized carbon, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory 4π-electrocyclization to close the four-membered ring. mdpi.com The diastereoselectivity of this reaction can be highly dependent on the reaction conditions, such as the method of ketene generation. nih.gov

Another important pathway is the Kinugasa reaction, which typically involves the copper-catalyzed cycloaddition of a nitrone with a terminal alkyne. researchgate.net DFT calculations on related systems suggest a stepwise mechanism where a dicopper-acetylide intermediate reacts with the nitrone to form a five-membered ring intermediate. This intermediate then undergoes ring-opening to form a ketene intermediate, which cyclizes via intramolecular nucleophilic attack to yield the β-lactam ring. researchgate.net For the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed, providing a direct route to these complex chiral structures. mdpi.comresearchgate.net

| Reaction | Key Intermediates | Mechanism Type | Reference |

| Staudinger Cycloaddition | Zwitterionic intermediate | Stepwise [2+2] Cycloaddition | nih.govmdpi.com |

| Kinugasa Reaction | Copper-acetylide, five-membered isoxazoline, ketene intermediate | Copper-catalyzed cycloaddition/rearrangement | researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine ylides | [3+2] Cycloaddition | nih.gov |

Catalytic Cycle Elucidation for Metal-Mediated Syntheses (e.g., Palladium-Catalyzed)

The synthesis of both azetidine and indoline moieties frequently employs palladium catalysis, and understanding the catalytic cycles is essential. These cycles typically involve the palladium center toggling between different oxidation states, most commonly Pd(0) and Pd(II), or Pd(II) and Pd(IV). organic-chemistry.orgresearchgate.net

In the context of indoline synthesis via C-H activation or cross-coupling, the Pd(0)/Pd(II) cycle is common. A representative cycle, such as in the Larock synthesis, includes the following key steps: wikipedia.orgarabjchem.org

Oxidative Addition: The aryl halide (e.g., o-iodoaniline) adds to a Pd(0) species, forming an arylpalladium(II) complex.

Coordination/Migratory Insertion: The second reactant (e.g., an alkyne) coordinates to the Pd(II) center, followed by insertion into the aryl-palladium bond.

Reductive Elimination: The newly formed C-C or C-N bond is created as the organic product is expelled from the metal center, which is reduced back to Pd(0), allowing it to re-enter the catalytic cycle.

For C-H amination reactions, particularly those involving less reactive C(sp³)-H bonds for azetidine formation, a Pd(II)/Pd(IV) cycle is often invoked. organic-chemistry.org

C-H Activation/Cyclometalation: The substrate coordinates to a Pd(II) catalyst, and an intramolecular C-H bond is cleaved to form a palladacycle.

Oxidation: An external oxidant (e.g., PhI(OAc)₂) oxidizes the Pd(II) center to a high-valent Pd(IV) species.

Reductive Elimination: The crucial C-N bond is formed via reductive elimination from the Pd(IV) center. This step is more facile from the higher oxidation state. The Pd(II) catalyst is regenerated, closing the loop.

These catalytic cycles provide a rational basis for the development of efficient and selective syntheses of complex molecules like 1-(Azetidin-3-yl)indoline. nih.gov

Computational Chemistry and Theoretical Characterization of 1 Azetidin 3 Yl Indoline

Electronic Structure and Stability Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and stability of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties. For azetidine (B1206935) and indole (B1671886) derivatives, DFT is commonly used to determine optimized structural parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmaterialsciencejournal.org

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Although specific DFT studies on 1-(Azetidin-3-yl)indoline are not widely published, analysis of related structures, such as (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, shows a good correlation between DFT-calculated and experimentally determined structural parameters. researchgate.net Theoretical studies on nitroimine derivatives of azetidine have also utilized DFT to calculate heats of formation and evaluate thermal stability. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for Analogous Structures

| Calculated Parameter | Significance | Example Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 Debye |

Note: The values in this table are illustrative for a heterocyclic compound and not specific to this compound.

Conformational Analysis and Dynamics via Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a rotatable bond between the azetidine and indoline (B122111) rings, MD simulations provide crucial insights into its conformational preferences and dynamic behavior. These simulations can reveal the most stable conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them.

MD simulations are particularly valuable in drug discovery to understand how a ligand interacts with a protein target. researchgate.net After an initial pose is predicted by molecular docking, MD simulations can assess the stability of the ligand-protein complex, tracking changes in interactions and conformations over a set period, typically nanoseconds. researchgate.netbiorxiv.org Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD for the ligand within the binding pocket suggests a stable binding mode, while RMSF highlights the flexibility of different parts of the molecule and protein. biorxiv.org

Table 2: Key Outputs from MD Simulations and Their Interpretation

| MD Simulation Metric | Description | Implication for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand-protein complex over time compared to a reference structure. | Low and stable RMSD values would indicate that the compound forms a stable complex with its target protein. biorxiv.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position during the simulation. | Higher RMSF in the linker region between the two rings would indicate flexibility, while lower values in the core structures suggest rigidity. biorxiv.org |

| Conformational Clustering | Groups similar conformations sampled during the simulation to identify the most populated and energetically favorable poses. | Reveals the most likely three-dimensional shapes the molecule adopts when interacting with a biological target. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Identifies key, stable hydrogen bond interactions that are critical for binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Molecular Descriptors and Features

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating various molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find a mathematical relationship between these descriptors and the observed activity. sphinxsai.comresearchgate.net

For a class of compounds including this compound, QSAR models can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. Descriptors fall into several categories:

Topological descriptors: Describe the atomic connectivity and shape of the molecule (e.g., Balaban index, Wiener index). researchgate.net

Electronic descriptors: Relate to the distribution of electrons (e.g., dipole moment, partial charges). researchgate.net

Thermodynamic descriptors: Pertain to the energetic properties of the molecule (e.g., molar refractivity, heat of formation). researchgate.net

3D-QSAR studies on indole-bearing azetidinone derivatives have shown that the addition of electropositive and bulky groups at certain positions can contribute to an increase in biological activity, while electronegative groups may decrease it. sphinxsai.com

| Steric | Molar Volume | Represents the three-dimensional size of the molecule. |

Molecular Docking and Binding Interaction Prediction with Protein Targets (Theoretical Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in virtual screening and lead optimization, allowing researchers to hypothesize how a compound like this compound might interact with a specific biological target at the molecular level. smolecule.com

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. The results can reveal crucial binding interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors (like the N-H groups in the indole and azetidine rings) and acceptors.

Hydrophobic interactions: Occur between the nonpolar parts of the ligand (e.g., the benzene (B151609) ring of the indoline) and nonpolar amino acid residues.

π-π stacking: Interactions between aromatic rings, such as the indole core and aromatic residues like tyrosine or phenylalanine in the protein. nih.gov

While specific protein targets for this compound are not definitively established in public literature, related azetidine and indole structures have been docked against a variety of targets, including protein kinases, cholinesterases, and viral proteins, demonstrating the scaffold's potential for diverse applications. researchgate.netresearchgate.netnih.gov

Table 4: Illustrative Molecular Docking Results for an Azetidinyl-Indole Scaffold

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Predicted Interactions and Interacting Residues |

|---|---|---|

| Protein Kinase (e.g., EGFR) | -8.5 | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743. researchgate.net |

| Acetylcholinesterase (AChE) | -9.2 | π-π stacking with Trp84, Tyr334; Hydrogen bond with Ser200. nih.gov |

| Hepatitis C Virus NS5B Polymerase | -7.8 | Hydrogen bond with Ser367, Tyr448; van der Waals interactions with Leu384, Met414. researchgate.net |

Note: This table is for illustrative purposes, showing the types of results obtained from docking similar scaffolds against known protein targets.

Strain Energy and Ring Tension Analysis of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural feature of this compound. Its properties are significantly influenced by inherent ring strain. Ring strain arises from the deviation of bond angles from their ideal values, leading to increased potential energy. wikipedia.org

The ring-strain energy of azetidine is approximately 25.2–25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other small rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but significantly higher than that of the five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net This substantial strain energy endows the azetidine moiety with a unique combination of molecular rigidity and controlled reactivity. rsc.org While stable enough for handling, the strained ring can be selectively opened under appropriate conditions, a strategy often utilized in synthesis. beilstein-journals.orgacs.org In medicinal chemistry, the rigidity of the azetidine scaffold helps to lock the molecule into a specific conformation, which can reduce the entropic penalty upon binding to a protein target and lead to improved affinity and selectivity. This makes the azetidine ring a "privileged scaffold" in drug design. researchgate.net

Table 5: Comparison of Ring Strain Energies in Cyclic Amines

| Cyclic Amine | Ring Size | Ring Strain Energy (kcal/mol) | Reference(s) |

|---|---|---|---|

| Aziridine | 3-membered | 26.7 | researchgate.net |

| Azetidine | 4-membered | 25.2 | researchgate.net |

| Pyrrolidine | 5-membered | 5.8 | researchgate.net |

Chemical Reactivity and Derivatization Strategies for 1 Azetidin 3 Yl Indoline

Functionalization at the Azetidine (B1206935) Nitrogen and Carbon Centers

The azetidine ring of 1-(azetidin-3-yl)indoline is a key site for introducing structural diversity. Both the nitrogen atom and, to a lesser extent, the carbon atoms of the azetidine ring can be targeted for functionalization.

The secondary amine of the azetidine ring is nucleophilic and readily undergoes a variety of N-functionalization reactions.

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides or anhydrides, typically in the presence of a base, to yield the corresponding amides. This functionalization can be used to introduce a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule. The selective acylation of indoles often requires sensitive and reactive acyl chloride derivatives. nih.gov A mild and efficient method for the N-acylation of indoles utilizes thioesters as a stable acyl source, demonstrating high chemoselectivity. nih.gov

While the carbon atoms of the azetidine ring are generally less reactive than the nitrogen, functionalization at these positions is also possible, often requiring more specialized synthetic methods.

Functionalization at C-2 and C-4: Direct C-H functionalization of the azetidine ring is challenging but can be achieved under specific conditions, often involving organometallic reagents or directed metalation strategies. These methods can introduce substituents at the C-2 and C-4 positions, further expanding the chemical space accessible from the this compound scaffold.

Substitutions and Modifications of the Indoline (B122111) Aromatic and Heterocyclic Rings

The indoline component of the molecule offers additional opportunities for derivatization, both on the aromatic benzene (B151609) ring and the nitrogen-containing five-membered ring.

The benzene ring of the indoline moiety is susceptible to electrophilic aromatic substitution reactions. The position of substitution (typically at C-5 or C-7) is influenced by the electronic nature of the indoline nitrogen and the azetidinyl substituent.

Halogenation: Halogenation of the indoline ring can be accomplished using various halogenating agents. For example, bromination can be achieved using N-bromosuccinimide (NBS) to introduce a bromine atom onto the aromatic ring, which can then serve as a handle for further cross-coupling reactions. Biocatalytic C-H halogenation is an increasingly attractive method due to its excellent catalyst-controlled selectivity and environmentally benign reaction conditions. researchgate.net

Nitration: Nitration of the indoline ring can be performed using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group. The regioselectivity of this reaction is dependent on the reaction conditions and the directing effects of the substituents. Mono-nitration of indolines can be achieved with high selectivity under mild conditions using tert-butyl nitrite. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions can be used to introduce alkyl and acyl groups, respectively, onto the aromatic ring of the indoline. mdpi.comnih.govnih.govorganic-chemistry.orgresearchgate.net These reactions are typically catalyzed by Lewis acids. mdpi.comnih.govnih.govorganic-chemistry.orgresearchgate.net The reaction of unsubstituted indole (B1671886) with various acylating agents like acid chlorides, anhydrides, nitriles, and amino acid derivatives in the presence of a Lewis acid has been reported. nih.gov

The nitrogen atom of the indoline ring can also be a target for functionalization, particularly after dehydrogenation to the corresponding indole.

N-Alkylation of the Indoline Nitrogen: The indoline nitrogen can be alkylated, for example, using alkyl halides in the presence of a strong base. organic-chemistry.orgresearchgate.netnih.govmdpi.comnih.gov This reaction is often performed after protection of the azetidine nitrogen to ensure selective alkylation at the indoline nitrogen. An iron-catalyzed N-alkylation of indolines with alcohols provides the corresponding N-alkylated indoline derivatives. nih.gov

Ring-Opening Reactions of the Azetidine Moiety for Further Diversification

The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, providing a pathway for the synthesis of linear amine derivatives with diverse functionalities. nih.gov This transformation typically involves the formation of a reactive azetidinium ion intermediate.

Activation of the azetidine nitrogen, for example, through quaternization with an alkylating agent, generates an azetidinium ion. This positively charged intermediate is then susceptible to nucleophilic attack, leading to the cleavage of a C-N bond and opening of the four-membered ring.

The regioselectivity of the ring-opening reaction is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. Nucleophilic attack generally occurs at the less sterically hindered carbon atom adjacent to the nitrogen. A variety of nucleophiles, including halides, cyanides, azides, and oxygen- and sulfur-based nucleophiles, can be employed in these reactions, leading to a wide array of functionalized acyclic amine products.

Acid-catalyzed conditions can also promote the ring-opening of azetidines. mdma.chrsc.org Protonation of the azetidine nitrogen enhances its electrophilicity, facilitating attack by a nucleophile present in the reaction medium. The outcome of these reactions is dependent on the specific acid and solvent system used. A series of N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions on Azetidine-Indoline Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and can be effectively applied to functionalized this compound scaffolds. organic-chemistry.orgrsc.org These reactions typically require the presence of a halogen or triflate group on the indoline aromatic ring.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting a halogenated indoline derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govodinity.comresearchgate.netrsc.orgmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, and alkyl substituents.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgodinity.comnih.govacsgcipr.orgnih.govnih.govrsc.org A halo-substituted this compound can be coupled with a primary or secondary amine to introduce a new amino substituent on the indoline ring. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a new carbon-carbon bond with substitution of a hydrogen on the alkene. nih.govfrontiersin.orgsioc-journal.cnresearchgate.net This reaction can be utilized to introduce alkenyl groups onto the indoline scaffold, providing a route to more complex and unsaturated derivatives.

Applications of 1 Azetidin 3 Yl Indoline As a Synthetic Scaffold and Building Block

Utilization in Combinatorial Chemistry and Chemical Library Generation

The structural attributes of 1-(Azetidin-3-yl)indoline make it an ideal core for the generation of chemical libraries aimed at drug discovery. Combinatorial chemistry relies on the ability to systematically and efficiently create a large number of diverse, yet structurally related, molecules. The this compound scaffold provides several diversification points for this purpose.

N-1 of the Indoline (B122111): The nitrogen atom of the indoline ring can be readily substituted using various alkylation or acylation reactions.

Aromatic Ring of the Indoline: The benzene (B151609) ring of the indoline core can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents that can modulate electronic and steric properties.

N-1 of the Azetidine (B1206935): The secondary amine of the azetidine ring is a key handle for derivatization. It can be acylated, sulfonated, or alkylated to introduce diverse functional groups, significantly expanding the chemical space of the library.

C-3 of the Azetidine: The point of attachment to the indoline can serve as a chiral center, allowing for the generation of stereoisomeric libraries.

The design and parallel synthesis of a combinatorial library of small molecules based on an indole (B1671886) scaffold have been shown to be effective for targeting protein-protein interactions. nih.gov This approach allows for the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. By applying similar principles, a library of this compound derivatives can be constructed to screen against various biological targets. The modular nature of its synthesis allows for a "mix-and-match" strategy where different substituted indolines can be combined with various reagents that modify the azetidine nitrogen.

| Library Generation Strategy | Diversification Point | Potential Reactions | Resulting Functionality |

| Core Scaffold Elaboration | Azetidine Nitrogen | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Tertiary Amines |

| Indoline Modification | Indoline Nitrogen | N-Arylation, N-Alkylation | Varied N-substituents |

| Aromatic Substitution | Indoline Benzene Ring | Halogenation, Nitration, Friedel-Crafts | Modified electronic/steric properties |

This systematic approach enables the creation of focused libraries designed to probe specific biological questions or large, diverse libraries for high-throughput screening campaigns.

Role in Scaffold-Hopping and Bioisosteric Replacement Strategies in Molecular Design

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel molecular frameworks with improved properties while retaining the biological activity of a known parent molecule. The this compound core is well-suited for such strategies due to the unique properties of both the indoline and azetidine rings.

The azetidine ring, in particular, is recognized as a valuable bioisostere. nih.gov Bioisosteric replacement involves substituting one chemical group with another that retains similar biological activity but offers improved pharmacokinetic or pharmacodynamic profiles. baranlab.org The azetidine moiety can serve as a bioisosteric replacement for larger, more flexible rings or for commonly used groups like piperidine (B6355638) or pyrrolidine (B122466). This substitution can lead to several advantages:

Improved Physicochemical Properties: The replacement can enhance solubility and reduce lipophilicity. dundee.ac.uk

Increased Metabolic Stability: Introducing an azetidine ring can block sites of metabolism.

Novelty and Intellectual Property: It provides a route to new chemical entities with distinct patent positions.

The table below illustrates potential bioisosteric replacements where the azetidine ring within the this compound scaffold could be advantageous.

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Phenyl group | Azetidine ring | Increased sp³ character, improved solubility |

| Pyrrolidine/Piperidine | Azetidine ring | Increased rigidity, novel vector orientation |

| tert-Butyl group | 3,3-Dimethylazetidine | Reduced lipophilicity, metabolic stability |

Development of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing and quantifying biological processes in living systems. grotlilab.net The this compound scaffold can serve as a core structure for the development of such probes. Its chemical stability and suitability for functionalization allow for the attachment of various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, without compromising the core's structural integrity.

The synthesis of a molecular probe typically involves incorporating a reporter tag onto a molecule that can selectively interact with a biological target. The secondary amine on the azetidine ring of this compound is an ideal attachment point for such modifications. For example, a fluorescent dye could be coupled to the azetidine nitrogen, allowing researchers to track the localization of the molecule within a cell or tissue.

Example of a Hypothetical Molecular Probe Design:

| Scaffold | Linker | Reporter Tag | Potential Application |

| This compound | Alkyl chain attached to azetidine-N | Fluorescein | Visualizing target protein localization via fluorescence microscopy |

| This compound | Polyethylene glycol (PEG) spacer | Biotin | Target protein isolation and identification (pull-down assays) |

| This compound | Reactive group (e.g., diazirine) | None (photo-crosslinker) | Covalent labeling of target proteins for identification |

The development of such probes based on the this compound scaffold would enable detailed investigation into the mechanism of action of bioactive compounds derived from this core structure. While specific probes based on this exact scaffold are not widely reported, the principles of probe development are well-established, and the scaffold's chemical tractability makes it a suitable candidate for such applications. nih.gov

Contribution to the Understanding of Privileged Scaffolds in Target-Based Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. researchgate.netnih.gov The indole and indoline cores are widely regarded as privileged scaffolds in medicinal chemistry, appearing in numerous natural products and approved drugs. researchgate.netnih.gov The this compound structure combines this established privileged scaffold with the unique three-dimensional properties of azetidine.

The utility of the indole scaffold in target-based design stems from its ability to participate in various non-covalent interactions with protein targets, including hydrogen bonding, π-stacking, and hydrophobic interactions. The azetidine ring adds a rigid, three-dimensional element that can access different regions of a binding pocket compared to flatter aromatic systems. nih.gov This combination allows derivatives of this compound to be tailored to interact with a wide range of protein families, such as kinases, G-protein coupled receptors (GPCRs), and enzymes.

Research on related azetidine-fused indoline pentacycles has highlighted their marked three-dimensionality, a feature highly sought after in modern drug discovery to improve target selectivity and physicochemical properties. nih.gov The synthesis of various substituted 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones has yielded compounds with potent antileishmanial activity, demonstrating the therapeutic potential of this combined scaffold. biust.ac.bwnih.gov

The table below summarizes the features that contribute to the privileged nature of the this compound scaffold.

| Feature | Contribution to Target Binding | Example Target Class |

| Indoline N-H | Hydrogen bond donor/acceptor | Kinases (hinge binding) |

| Indoline Aromatic Core | π-stacking, hydrophobic interactions | GPCRs, Nuclear Receptors |

| Azetidine Ring | Rigid 3D conformation, access to deeper pockets | Enzymes, Ion Channels |

| Azetidine Nitrogen | Hydrogen bond acceptor, salt bridge formation | Various protein targets |

By studying how different derivatives of this scaffold interact with various targets, researchers can gain a deeper understanding of the molecular features that confer broad biological activity, further cementing the status of the indole/indoline framework as a cornerstone of medicinal chemistry.

Precursor in Advanced Organic Synthesis for Complex Molecule Construction

Beyond its direct use in medicinal chemistry, this compound serves as a valuable precursor and building block in advanced organic synthesis for the construction of more complex molecular architectures. The inherent reactivity of both the indoline and azetidine rings can be harnessed to build intricate polycyclic systems.

The synthesis of azetidine-fused polycyclic indolines is an area of active research, as these complex, ladder-like structures possess unique three-dimensional geometries that are of significant interest for drug development. nih.gov For example, intermolecular aza-Paternò–Büchi reactions have been developed to transform simple indoles into complex azetidine-fused indoline pentacycles in a single step. nih.gov While this creates a more complex fused system than this compound, it illustrates how the fundamental components can be assembled into highly complex structures.

Furthermore, the azetidine ring itself can undergo ring-opening or rearrangement reactions under specific conditions, providing a pathway to other heterocyclic systems. For instance, iodocyclisation of homoallylamines can lead to 2-(iodomethyl)azetidine derivatives, which can then be isomerized to form functionalized pyrrolidines. nih.gov This demonstrates the potential of the azetidine moiety to act as a masked or latent functional group that can be transformed into other valuable structures.

The this compound building block can be incorporated into a larger synthetic sequence, where subsequent reactions modify or build upon the core structure. Its robust nature allows it to be carried through multiple synthetic steps, making it a reliable starting point for the total synthesis of complex natural products or designed molecules. Efficient synthetic methods, such as palladium-catalyzed intramolecular amination of C-H bonds, have been developed to create indoline and azetidine rings, highlighting the importance of these structural motifs in modern organic synthesis. organic-chemistry.org

Q & A

Basic: What are the standard synthetic routes for 1-(Azetidin-3-yl)indoline, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination between indoline derivatives and azetidine precursors. Key steps include:

- Ring-closing strategies : Use azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530) as starting materials, coupled with indoline scaffolds via coupling reagents like EDC/HOBt .

- Optimization : Adjust reaction temperature (e.g., 50–80°C), solvent polarity (DCM or THF), and catalyst loading (e.g., Pd/C for hydrogenation) to enhance yield. Monitor purity via HPLC and confirm structural integrity with -NMR (e.g., verifying azetidine ring protons at δ 3.2–3.8 ppm) .

Advanced: How do stereochemical considerations influence the synthesis of this compound, and what analytical techniques validate enantiomeric purity?

Answer:

Stereochemistry impacts binding affinity in biological targets (e.g., kinase inhibitors). Methodological approaches include:

- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) during azetidine ring formation .

- Validation :

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound derivatives?

Answer:

- -/-NMR : Identify azetidine protons (δ ~3.5 ppm) and indoline aromatic protons (δ 6.8–7.2 ppm). Use DEPT-135 to distinguish CH/CH groups .

- HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H] for CHN).

- FT-IR : Verify secondary amine stretches (N-H, ~3300 cm) and azetidine ring vibrations .

Advanced: How can researchers address contradictory data in biological activity assays for this compound analogs?

Answer:

Contradictions (e.g., varying IC values) may arise from assay conditions or compound stability. Mitigation strategies:

- Dose-response validation : Repeat assays with freshly prepared DMSO stocks to exclude degradation .

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT in cancer lines) .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to correlate activity with binding poses, resolving false negatives/positives .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (azetidine derivatives may release volatile amines).

- Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent degradation .

Advanced: What mechanistic studies elucidate the role of the azetidine ring in this compound’s pharmacological activity?

Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with modified azetidine substituents (e.g., fluoropropyl groups) and compare potency .

- Kinetic studies : Measure binding kinetics (e.g., SPR or ITC) to assess azetidine’s contribution to target affinity .

- Metabolic profiling : Use LC-MS/MS to track azetidine ring stability in hepatic microsomes .

Methodological: How should researchers design stability studies for this compound under physiological conditions?

Answer:

- pH stability : Incubate compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal stability : Conduct accelerated studies at 40–60°C, analyzing samples at intervals (0, 7, 14 days) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Advanced: What computational tools predict the physicochemical properties of this compound derivatives?

Answer:

- Molecular dynamics (MD) : Simulate solvation effects on azetidine ring conformation using GROMACS .

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and CYP450 interactions .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts .

Basic: What in vitro models are suitable for initial screening of this compound’s bioactivity?

Answer:

- Enzyme inhibition : Use purified kinases (e.g., JAK2) in fluorescence-based assays .

- Cell viability : Test against cancer lines (e.g., HCT-116 or MCF-7) via ATP-luminescence assays .

- Membrane permeability : Perform Caco-2 monolayer studies to predict oral bioavailability .

Advanced: How can isotopic labeling resolve metabolic pathways of this compound in vivo?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.